molecular formula C17H15Cl2NO B1292418 3'-Azetidinomethyl-2,5-dichlorobenzophenone CAS No. 898772-12-8

3'-Azetidinomethyl-2,5-dichlorobenzophenone

Cat. No.: B1292418
CAS No.: 898772-12-8
M. Wt: 320.2 g/mol
InChI Key: YWHFYBAXEFZUAK-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-2,5-dichlorobenzophenone is a benzophenone derivative characterized by a 2,5-dichlorinated benzene ring and an azetidinomethyl group (-CH₂-azetidine) attached at the 3' position of the benzophenone scaffold. The azetidine moiety, a four-membered nitrogen-containing heterocycle, introduces unique steric and electronic effects, influencing the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-5-6-16(19)15(10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHFYBAXEFZUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643276
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-12-8
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2,5-dichlorobenzophenone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, the reaction of 3-chloropropylamine with a suitable base can yield the azetidine ring.

    Introduction of the Benzophenone Moiety: The benzophenone moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of 2,5-dichlorobenzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Azetidine and Benzophenone Moieties: The final step involves the coupling of the azetidine ring with the benzophenone moiety through a methylene bridge. This can be achieved by reacting the azetidine derivative with a suitable methylene donor under appropriate conditions.

Industrial Production Methods

Industrial production of 3’-Azetidinomethyl-2,5-dichlorobenzophenone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2,5-dichlorobenzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The dichlorobenzophenone moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms such as alcohols or alkanes.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

3’-Azetidinomethyl-2,5-dichlorobenzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2,5-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and dichlorobenzophenone moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzophenone core significantly impacts melting points, spectral properties, and reactivity. For example:

Compound Name Substituents Melting Point (°C) Key Spectral Features (¹H NMR δ)
4'-Azetidinomethyl-3,5-dichlorobenzophenone Cl at 3,5; Azetidinomethyl Not reported Similar to M2 (δ 7.83–7.15 for aromatic protons)
4’-Fluoro-2,5-dichlorobenzophenone (M2) F at 4'; Cl at 2,5 87–88 δ 7.83 (ddd, 2H), 7.41 (m, 2H), 7.35 (dd, 1H)
4’-Phenyl-2,5-dichlorobenzophenone (M3) Phenyl at 4'; Cl at 2,5 126–127 δ 7.89 (d, 2H), 7.71 (d, 2H), 7.64 (d, 2H)

The azetidinomethyl group in 3'-Azetidinomethyl-2,5-dichlorobenzophenone is expected to lower melting points compared to bulkier substituents (e.g., phenyl in M3) due to reduced crystallinity. Fluorine substituents (M2) enhance electron-withdrawing effects, shifting NMR signals upfield compared to chlorine analogs .

Heterocyclic Substituent Variations

Azetidine vs. Thiomorpholine

Replacing azetidinomethyl with thiomorpholine (e.g., 2,5-Dimethyl-3'-thiomorpholinomethyl benzophenone) introduces sulfur into the heterocycle. Sulfur’s polarizability enhances interactions with biological targets (e.g., enzyme active sites), while the larger ring size (six-membered vs.

Spirocyclic vs. Azetidine Substituents

3,5-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone features a spirocyclic substituent, which imposes greater steric hindrance and rigidity compared to azetidinomethyl.

Methyl and Halogen Substitutions

  • Methyl Groups: 4’-Azetidinomethyl-3,5-dimethylbenzophenone, with methyl substituents instead of chlorine, shows reduced electrophilicity and altered metabolic pathways. Methyl groups enhance lipophilicity, favoring passive diffusion across biological membranes but decreasing halogen-specific interactions (e.g., halogen bonding) .
  • Bromine vs. However, bromine’s larger atomic radius may sterically hinder target engagement .

Biological Activity

3'-Azetidinomethyl-2,5-dichlorobenzophenone is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H15Cl2NO. The compound features a dichlorobenzophenone moiety with an azetidine substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways and targets:

  • Kinase Inhibition : Similar to other benzophenone derivatives, this compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
  • Cell Cycle Regulation : It has been observed to modulate the expression of genes related to the cell cycle, apoptosis, and stress responses. This modulation can lead to altered cellular metabolism and function.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties by scavenging free radicals, which are implicated in oxidative stress and various diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antioxidant Activity Scavenges reactive oxygen species; may protect against oxidative damage .
Cell Proliferation Inhibition Inhibits growth of certain cancer cell lines through kinase modulation.
Gene Expression Modulation Alters expression of genes involved in apoptosis and stress response.

Case Studies

  • Anticancer Potential : A study evaluating the effects of various benzophenone derivatives found that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, highlighting its potential as a therapeutic agent.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was demonstrated through assays measuring cell viability and ROS levels in neuronal cultures treated with the compound .
  • Enzyme Inhibition Studies : In vitro assays showed that this compound inhibited acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3'-Azetidinomethyl-2,5-dichlorobenzophenone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic substitution, given the benzophenone core and azetidine substituent. For optimization, vary parameters like temperature (e.g., 60–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading (e.g., AlCl₃ for acylation). Monitor reaction progress via TLC or HPLC. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended. Structural analogs like dichlorobenzophenones often require inert atmospheres to prevent decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and azetidine ring integrity.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).
  • Melting Point (mp) : Compare observed mp with literature values (e.g., analogs like 3,5-dichloro-4-hydroxybenzoic acid have mp ≈ 200°C) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in a dry, locked cabinet away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structure.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes. Contradictions in analogs (e.g., dichloro isomers) often arise from steric effects or tautomerism, requiring iterative refinement .

Q. What strategies are effective for studying the steric and electronic effects of the azetidinomethyl group on reactivity?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with/without the azetidine substituent under identical conditions (e.g., SN2 vs. SN1 mechanisms).
  • Hammett Plots : Corrate substituent electronic parameters (σ) with reaction outcomes.
  • Molecular Dynamics Simulations : Analyze steric hindrance using software like Gaussian or GROMACS. Azetidine’s constrained ring may reduce accessibility to reactive sites .

Q. How can researchers design experiments to assess metabolic stability in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and quantify degradation via LC-MS/MS.
  • Isotopic Labeling : Use deuterated analogs (e.g., 2-methoxy-d3-phenol) to track metabolic pathways.
  • Data Triangulation : Combine enzyme inhibition data (IC₅₀) with in silico ADMET predictions (e.g., SwissADME) .

Q. What methodologies are suitable for analyzing environmental degradation products of this compound?

  • Methodological Answer :

  • Photolysis Studies : Expose to UV light (λ = 300–400 nm) in aqueous solutions and identify byproducts via GC-MS.
  • Advanced Oxidation Processes (AOPs) : Use ozonation or Fenton reactions to simulate degradation.
  • Ecotoxicity Screening : Test degradation products on model organisms (e.g., Daphnia magna) using OECD guidelines .

Data Analysis and Experimental Design

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry).
  • In Situ Monitoring : Employ ReactIR to detect intermediates and adjust conditions dynamically.
  • Scale-Down Protocols : Perform small-scale trials (≤1 g) before scaling up .

Q. What statistical approaches are recommended for validating reproducibility in kinetic studies?

  • Methodological Answer :

  • Bootstrap Analysis : Resample data to estimate confidence intervals for rate constants.
  • ANOVA : Compare replicates across batches to identify systematic errors.
  • Bayesian Modeling : Incorporate prior data (e.g., analogs like 2,6-dichloroaniline) to refine parameter estimates .

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